molecular formula C15H21ClN4O2S B403432 7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE

7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE

Cat. No.: B403432
M. Wt: 356.9g/mol
InChI Key: YVMUBSVMHSCFAW-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C15H21ClN4O2S

Molecular Weight

356.9g/mol

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C15H21ClN4O2S/c1-9(2)6-8-23-15-17-12-11(20(15)7-5-10(3)16)13(21)18-14(22)19(12)4/h5,9H,6-8H2,1-4H3,(H,18,21,22)/b10-5-

InChI Key

YVMUBSVMHSCFAW-YHYXMXQVSA-N

SMILES

CC(C)CCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C

Isomeric SMILES

CC(C)CCSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C

Canonical SMILES

CC(C)CCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Alkylation: Introduction of the 3-chloro-2-butenyl group through an alkylation reaction.

    Thioether Formation: Incorporation of the isopentylsulfanyl group via a nucleophilic substitution reaction.

    Purine Ring Construction: Formation of the purine ring through cyclization reactions involving appropriate intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the double bond in the butenyl group.

    Substitution: Nucleophilic substitution reactions at the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated butyl derivatives.

    Substitution Products: Compounds with various nucleophiles replacing the chloro group.

Scientific Research Applications

7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound may:

    Inhibit Enzymes: By binding to the active site and blocking substrate access.

    Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE: shares similarities with other purine derivatives and thioethers.

Uniqueness

    Functional Groups: The combination of chloro, butenyl, isopentylsulfanyl, and purine groups makes this compound unique.

    Reactivity: Its ability to undergo diverse chemical reactions sets it apart from other similar compounds.

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